molecular formula C13H7ClF3NO B12828391 N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide

N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide

Cat. No.: B12828391
M. Wt: 285.65 g/mol
InChI Key: WWCNGAMKAVVLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of both chloro and fluoro substituents on its phenyl rings, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide typically involves the reaction of 3-chloro-4-fluoroaniline with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. In cancer cells, the compound can induce apoptosis by activating intrinsic apoptotic pathways, which involve the activation of caspases and the generation of reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and fluoro substituents on the phenyl rings makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .

Properties

Molecular Formula

C13H7ClF3NO

Molecular Weight

285.65 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide

InChI

InChI=1S/C13H7ClF3NO/c14-8-6-7(4-5-9(8)15)18-13(19)12-10(16)2-1-3-11(12)17/h1-6H,(H,18,19)

InChI Key

WWCNGAMKAVVLOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC(=C(C=C2)F)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.